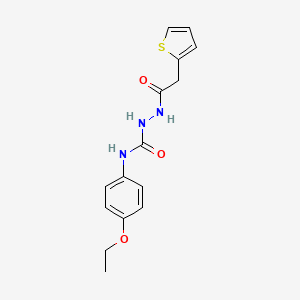
N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea, also known as AMTB, is a chemical compound that has gained attention in scientific research due to its potential as a selective inhibitor of the TRPM8 ion channel. The TRPM8 ion channel is involved in various physiological processes, including thermoregulation, pain perception, and cancer progression.
科学的研究の応用
N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea has been primarily studied for its potential as a selective inhibitor of the TRPM8 ion channel. TRPM8 is a cold and menthol receptor that is expressed in various tissues, including the prostate, bladder, and breast. TRPM8 has been implicated in the progression of prostate and breast cancer, as well as in the development of overactive bladder syndrome. Therefore, the development of TRPM8 inhibitors, such as N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea, could have therapeutic potential in these disease states.
作用機序
N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea has been shown to selectively block the TRPM8 ion channel by binding to a specific site on the channel. This binding prevents the channel from opening in response to cold or menthol stimuli. The inhibition of TRPM8 by N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea has been shown to reduce cell migration and invasion in prostate and breast cancer cells, as well as to improve bladder function in animal models of overactive bladder syndrome.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea has been shown to have specific effects on TRPM8-expressing cells. In prostate and breast cancer cells, N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea has been shown to reduce cell migration and invasion, which are critical steps in cancer metastasis. In animal models of overactive bladder syndrome, N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea has been shown to improve bladder function by reducing bladder contractions and increasing bladder capacity. However, N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea has not been shown to have any significant effects on non-TRPM8-expressing cells.
実験室実験の利点と制限
N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea has several advantages for lab experiments, including its selectivity for the TRPM8 ion channel, its ability to block the channel reversibly, and its relatively low toxicity. However, N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea has some limitations, including its moderate potency (IC50 = 13 μM), its poor solubility in aqueous solutions, and its limited stability in biological matrices.
将来の方向性
There are several future directions for research on N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea. One area of interest is the development of more potent and selective TRPM8 inhibitors based on the structure of N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea. Another area of interest is the investigation of the role of TRPM8 in other disease states, such as neuropathic pain and cold-induced asthma. Additionally, the development of more stable and soluble formulations of N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea could improve its therapeutic potential in vivo.
合成法
The synthesis of N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea involves the reaction of 3-acetylphenyl isothiocyanate and 4-methoxybenzylamine in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The reaction mixture is stirred for several hours at room temperature, and the resulting product is purified by column chromatography. The yield of N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea is typically around 50%.
特性
IUPAC Name |
1-(3-acetylphenyl)-3-[(4-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-12(20)14-4-3-5-15(10-14)19-17(22)18-11-13-6-8-16(21-2)9-7-13/h3-10H,11H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEUSLHBFFXHMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5822250.png)
![3-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5822265.png)
![methyl [3-(2-nitrovinyl)-1H-indol-1-yl]acetate](/img/structure/B5822275.png)
![3-[2-(4-allyl-2-methoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5822283.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide](/img/structure/B5822284.png)



![N'-(3-methoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5822305.png)

![3-amino-N-(3-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5822313.png)
![7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5822321.png)
![N'-[(2,5-dichlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5822323.png)
